molecular formula C5H13BrClN B13829350 Bromocholine chloride CAS No. 42350-92-5

Bromocholine chloride

Cat. No.: B13829350
CAS No.: 42350-92-5
M. Wt: 202.52 g/mol
InChI Key: BAFZKSHKYCECQP-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromocholine chloride can be synthesized through the reaction of trimethylamine with 2-bromoethanol. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:

(CH3)3N+BrCH2CH2OH(CH3)3NCH2CH2Br+H2O(CH_3)_3N + BrCH_2CH_2OH \rightarrow (CH_3)_3NCH_2CH_2Br + H_2O (CH3​)3​N+BrCH2​CH2​OH→(CH3​)3​NCH2​CH2​Br+H2​O

Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of trimethylamine with 2-bromoethanol under controlled conditions. The process includes steps such as mixing, reaction, crystallization, and purification to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Bromocholine chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions typically occur in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under acidic or basic conditions.

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with sodium hydroxide can produce choline.

    Oxidation: Oxidation can lead to the formation of various oxidized derivatives of this compound.

Scientific Research Applications

Bromocholine chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quaternary ammonium compounds.

    Biology: this compound is used in studies related to cell membrane structure and function due to its structural similarity to choline.

    Industry: this compound is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bromocholine chloride involves its interaction with biological membranes and enzymes. Due to its structural similarity to choline, it can integrate into cell membranes and affect their properties. It can also interact with enzymes involved in choline metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

    Chlorocholine chloride: Similar in structure but contains a chlorine atom instead of bromine.

    Bromocholine bromide: Contains a bromine atom in both the alkyl chain and the counterion.

Uniqueness: Bromocholine chloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in ways that other similar compounds may not. Its bromine atom provides distinct reactivity compared to its chlorine-containing analogs.

Properties

CAS No.

42350-92-5

Molecular Formula

C5H13BrClN

Molecular Weight

202.52 g/mol

IUPAC Name

2-bromoethyl(trimethyl)azanium;chloride

InChI

InChI=1S/C5H13BrN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

BAFZKSHKYCECQP-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCBr.[Cl-]

Origin of Product

United States

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